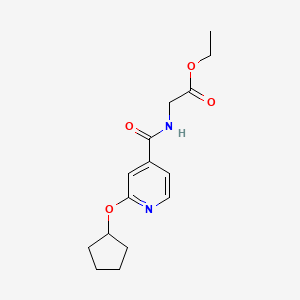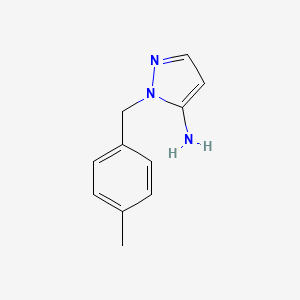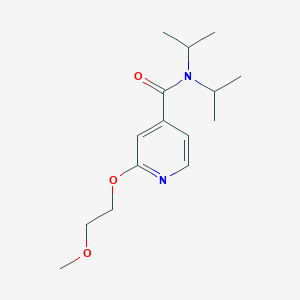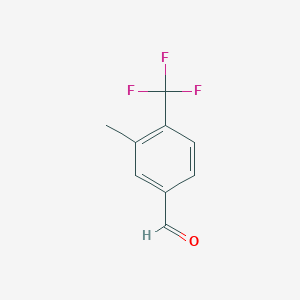![molecular formula C17H17ClN2O5S B3001777 N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034467-05-3](/img/structure/B3001777.png)
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide" is a sulfonamide derivative, a class of compounds known for their wide range of biological activities, including antimicrobial properties. Sulfonamides are synthetic antimicrobial agents that contain the sulfonamide group. They are analogs of p-aminobenzoic acid (PABA) and act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .
Synthesis Analysis
The synthesis of sulfonamide derivatives can be achieved through various methods. One such method involves the use of N-hydroxybenzotriazole (HOBt) sulfonate esters, which undergo amidation under ambient conditions in the presence of di-isopropylethyl amine. This method is efficient and can be applied to a variety of amines, including sterically hindered amino acid esters, providing good yields. It serves as an alternative to the use of pentafluorophenyl and trichlorophenyl ester as well as the chloride moiety of sulfonyl chloride for amidation .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring or heterocycle. In the case of the compound , the sulfonamide group is likely attached to a benzo[d]oxazole ring, which is a fused heterocyclic compound that consists of a benzene ring fused to an oxazole. The oxazole is a five-membered ring containing an oxygen and a nitrogen atom. The presence of a 3-chlorophenyl group suggests that there is a chlorine substituent on the phenyl ring, which can influence the electronic properties of the molecule and potentially its biological activity .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions. For instance, chlorosulfonation is a common reaction used to introduce the sulfonyl chloride group into aromatic compounds, which can then be converted into sulfonamides by reacting with amines. This reaction can be performed on different substrates, including N-phenylmorpholine, benzothiazole, and triphenyloxazole, to yield a variety of sulfonamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. These compounds typically exhibit strong absorption in the infrared (IR) region due to the S=O and N-H stretching vibrations. They can be characterized by IR, proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy. The presence of electron-withdrawing or electron-donating substituents on the aromatic ring can affect the acidity of the sulfonamide group and thus its solubility and ionization properties. The molecular properties of these compounds, such as lipophilicity, can also be predicted and used as descriptors for structure-activity relationship (SAR) studies .
Mecanismo De Acción
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets . These include various enzymes, receptors, and ion channels, contributing to their broad spectrum of biological activities .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent or non-covalent bonds with key residues in the target proteins . This interaction can lead to changes in the conformation or activity of the target, resulting in a biological response .
Biochemical Pathways
Oxazole derivatives have been reported to impact a wide range of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The downstream effects of these interactions can vary widely, depending on the specific target and the biological context .
Pharmacokinetics
Oxazole derivatives are generally known for their good bioavailability and favorable pharmacokinetic properties . These properties can be influenced by various factors, including the compound’s chemical structure and the presence of functional groups .
Result of Action
Oxazole derivatives are known to exert a wide range of biological effects, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These effects are typically the result of the compound’s interaction with its targets and the subsequent impact on biochemical pathways .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c1-20-14-10-13(5-6-16(14)25-17(20)22)26(23,24)19-8-7-15(21)11-3-2-4-12(18)9-11/h2-6,9-10,15,19,21H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXVUXFHWCBVLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC(C3=CC(=CC=C3)Cl)O)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

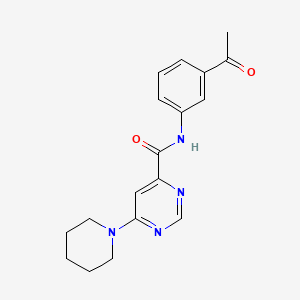
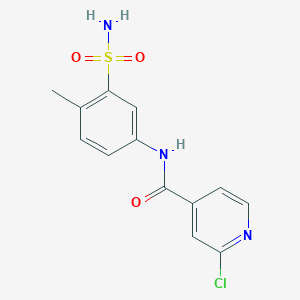
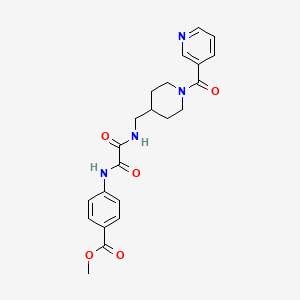
![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/no-structure.png)
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B3001700.png)
![N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide](/img/structure/B3001701.png)
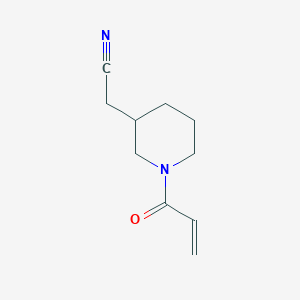
![4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]quinazoline](/img/structure/B3001704.png)
![3-[4-(1-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydroisochromen-1-one;hydrochloride](/img/structure/B3001706.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B3001709.png)
